

"2,6-Dichloro-4-(methylsulfonyl)phenol" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,6-Dichloro-4-(methylsulfonyl)phenol
Cat. No.:	B186473

[Get Quote](#)

An In-depth Technical Guide to 2,6-Dichloro-4-(methylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(methylsulfonyl)phenol is a halogenated phenolic compound featuring a sulfonyl functional group. Its structure, characterized by ortho-chlorine substitution relative to the hydroxyl group and a para-methylsulfonyl group, imparts distinct chemical properties that make it a compound of interest for various applications, including as a potential intermediate in organic synthesis and drug discovery. The electron-withdrawing nature of the chlorine atoms and the methylsulfonyl group significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring. This guide provides a comprehensive overview of its known physical and chemical properties, supported by experimental methodologies and logical workflows.

Core Chemical and Physical Properties

The properties of **2,6-Dichloro-4-(methylsulfonyl)phenol** are summarized below. Data has been aggregated from various chemical suppliers and databases.

General Information

Property	Value	Reference
CAS Number	20951-05-7	[1] [2]
Molecular Formula	C ₇ H ₆ Cl ₂ O ₃ S	[1]
Molecular Weight	241.09 g/mol	[2] [3]
Physical Form	Solid	[1] [2]
Purity (Typical)	≥95.0%	[1] [2]

Physical Properties

Property	Value	Unit	Reference
Melting Point	223 - 224	°C	[2] [3]
Boiling Point	400	°C (at 760 mmHg)	[3]
Density	1.57	g/cm ³	[3]

Spectroscopic and Structural Identifiers

Identifier	Value	Reference
InChI	1S/C7H6Cl2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3	[2]
InChI Key	CTBGNTCBLZAIRI-UHFFFAOYSA-N	[1] [2]

Experimental Protocols & Methodologies

While specific experimental write-ups for determining the properties of this exact compound are not readily available in the public literature, standard and widely accepted laboratory protocols would be employed.

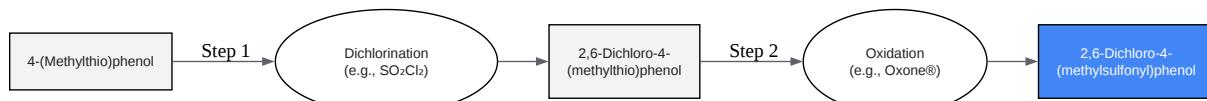
Determination of Melting Point

The melting point of a solid compound like **2,6-Dichloro-4-(methylsulfonyl)phenol** is a crucial indicator of purity and is typically determined using a digital melting point apparatus.

Methodology:

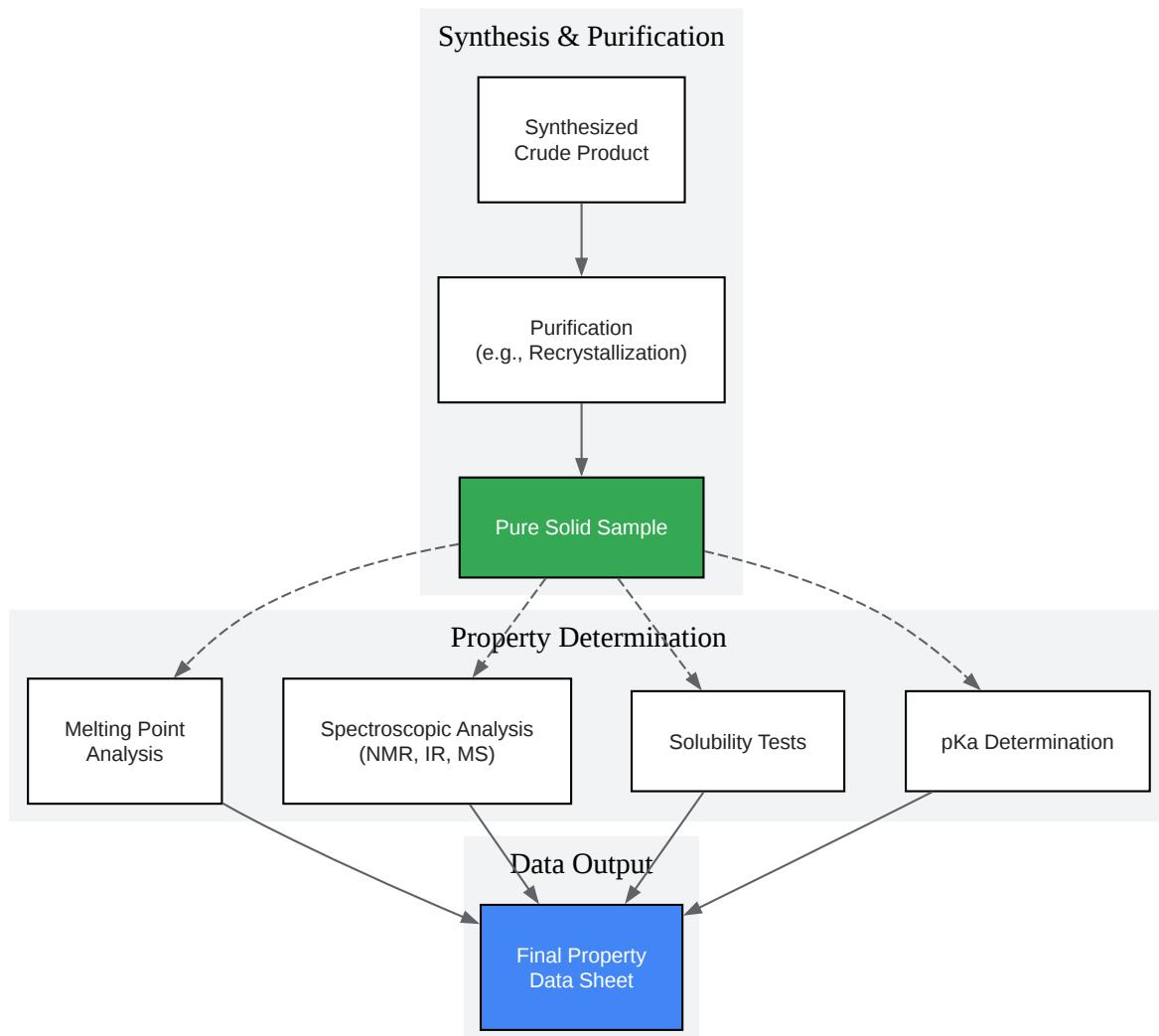
- Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
- Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate is used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting point to ensure accuracy.
- Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is reported as the melting point. A narrow range typically indicates high purity.

Proposed Synthesis Pathway


A plausible synthetic route to **2,6-Dichloro-4-(methylsulfonyl)phenol** can be extrapolated from established methods for analogous compounds.^{[4][5]} The process would likely involve two key steps: the selective chlorination of a para-substituted phenol followed by oxidation of a thioether to a sulfone.

- Step 1: Dichlorination of 4-(Methylthio)phenol: The starting material, 4-(methylthio)phenol, is subjected to regioselective chlorination at the ortho positions to the hydroxyl group. This is often achieved using a chlorinating agent like sulfonyl chloride (SO_2Cl_2) in an appropriate solvent.
- Step 2: Oxidation to the Sulfone: The resulting 2,6-dichloro-4-(methylthio)phenol is then oxidized. A strong oxidizing agent, such as Oxone® (potassium peroxyomonosulfate) or hydrogen peroxide, is used to convert the thioether group ($-\text{S}-\text{CH}_3$) into a methylsulfonyl group ($-\text{SO}_2-\text{CH}_3$), yielding the final product.^[5]

Visualizations


Logical and Experimental Workflows

The following diagrams illustrate the proposed synthesis pathway and a general workflow for characterizing the physical and chemical properties of the compound.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2,6-Dichloro-4-(methylsulfonyl)phenol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of a synthesized chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichloro-4-(methylsulfonyl)phenol | CymitQuimica [cymitquimica.com]
- 2. 2,6-Dichloro-4-(methylsulphonyl)phenol | 20951-05-7 [sigmaaldrich.com]
- 3. 2,6-DICHLORO-4-(METHYLSULFONYL)PHENOL Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsoc.com [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-(Methylsulfonyl)phenol CAS#: 14763-60-1 [m.chemicalbook.com]
- To cite this document: BenchChem. ["2,6-Dichloro-4-(methylsulfonyl)phenol" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186473#2-6-dichloro-4-methylsulfonyl-phenol-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com